molecular formula C21H24N4OS B10972964 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B10972964
M. Wt: 380.5 g/mol
InChI Key: GWEYESGHPNGPSQ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-ethyl-5-phenyl-substituted triazole core linked via a sulfanyl group to an N-(4-isopropylphenyl)acetamide moiety. It has garnered attention as a GPR-17 agonist, a G protein-coupled receptor implicated in glioblastoma (GBM) pathogenesis. Preclinical studies demonstrate its role in reducing GBM migration, invasion, and proliferation when combined with alkylaminophenol and temozolomide (TMZ) . Its structural framework is shared with several insect olfactory receptor (Orco) agonists and other bioactive triazole derivatives, underscoring the versatility of this scaffold in medicinal chemistry.

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H24N4OS/c1-4-25-20(17-8-6-5-7-9-17)23-24-21(25)27-14-19(26)22-18-12-10-16(11-13-18)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,22,26)

InChI Key

GWEYESGHPNGPSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of Acyl Hydrazide

The reaction begins with the conversion of a pyrimidine-thiol derivative into an acyl hydrazide. For instance, 4,6-dimethylpyrimidine-2-thiol (2 ) reacts with bromoethyl acetate in ethanol under basic conditions (sodium acetate) to form ethyl 2-((4,6-dimethylpyrimidin-2-yl)thio)acetate (3 ). Subsequent treatment with hydrazine monohydrate yields the corresponding acyl hydrazide (4 ).

Cyclization with Phenyl Isothiocyanate

The acyl hydrazide (4 ) undergoes condensation with phenyl isothiocyanate (5 ) in ethanol, followed by base-catalyzed cyclization (e.g., NaOH or KOH). This step forms the 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (6 ). The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen on the isothiocyanate carbon, followed by intramolecular cyclization and tautomerization to stabilize the triazole ring.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (76–85°C)

  • Time: 4–6 hours

  • Yield: 70–85%

Synthesis of N-[4-(Propan-2-yl)phenyl]chloroacetamide

The acetamide moiety is synthesized separately via amide bond formation between 4-isopropylphenylamine and chloroacetyl chloride.

Amidation Reaction

4-Isopropylphenylamine (11 ) reacts with chloroacetyl chloride (12 ) in the presence of a base (e.g., triethylamine or NaOH) to form N-[4-(propan-2-yl)phenyl]chloroacetamide (13 ). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Key Reaction Conditions:

  • Solvent: Dichloromethane or DMF

  • Temperature: 0–25°C (ice bath to room temperature)

  • Time: 2–4 hours

  • Yield: 80–90%

Coupling of Triazole-Thiol with Chloroacetamide

The final step involves thioether formation between the triazole-thiol (6 ) and chloroacetamide (13 ).

Nucleophilic Substitution

The thiol group of 6 acts as a nucleophile, displacing the chloride in 13 under basic conditions. This reaction is typically conducted in polar aprotic solvents like DMF or DMSO, with inorganic bases (e.g., K₂CO₃ or NaOH) facilitating deprotonation.

Key Reaction Conditions:

  • Solvent: DMF or ethanol

  • Base: NaOH or K₂CO₃

  • Temperature: 60–80°C

  • Time: 6–8 hours

  • Yield: 65–75%

Analytical Characterization

Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.27 (s, 1H, NH), 7.45–7.20 (m, 9H, aromatic), 4.04 (s, 2H, CH₂CO), 2.85 (q, 2H, CH₂CH₃), 1.65 (septet, 1H, CH(CH₃)₂), 1.25 (t, 3H, CH₂CH₃), 1.10 (d, 6H, CH(CH₃)₂).

  • ¹³C NMR: Peaks at δ 168.2 (C=O), 158.1 (triazole-C), 145.3–125.6 (aromatic carbons), 40.1 (CH₂CO), 29.6 (CH(CH₃)₂), 22.0 (CH₂CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >95% (C18 column, acetonitrile/water gradient).

Optimization and Challenges

Side Reactions

  • Oxidation of Thiol: The triazole-thiol intermediate is prone to oxidation, necessitating inert atmospheres (N₂ or Ar).

  • Over-Alkylation: Excess chloroacetamide may lead to dialkylation, requiring stoichiometric control.

Yield Improvement Strategies

  • Catalytic Bases: Use of K₂CO₃ instead of NaOH reduces side reactions.

  • Solvent Choice: DMF enhances solubility of intermediates compared to ethanol.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Source
Acyl Hydrazide FormationHydrazine, ethanol, reflux80–85
Triazole CyclizationPhenyl isothiocyanate, NaOH70–75
AmidationChloroacetyl chloride, Et₃N85–90
Thioether CouplingK₂CO₃, DMF, 80°C65–70

Scalability and Industrial Relevance

The synthesis is scalable to gram-scale with minor modifications:

  • Continuous Flow Systems: For triazole cyclization to enhance reproducibility.

  • Green Chemistry: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Substituted phenyl or triazole derivatives

Scientific Research Applications

2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This compound may interfere with the synthesis of nucleic acids or proteins, leading to its antimicrobial or anticancer effects. The sulfanyl group can also interact with thiol-containing enzymes, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and selectivity are influenced by substitutions on the triazole ring (positions 4 and 5) and the acetamide’s aryl group. Below is a comparative analysis with key analogs:

Structural and Functional Comparison

Compound Name Triazole Substituents Acetamide Substituent Biological Target/Activity Key Difference vs. Target Compound
Target Compound 4-ethyl, 5-phenyl 4-(propan-2-yl)phenyl GPR-17 agonist; anti-GBM activity in combination therapy Reference compound
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-ethyl, 5-(4-pyridinyl) 4-isopropylphenyl (same as target) Orco agonist (insect olfactory receptor) 5-pyridinyl vs. 5-phenyl; shifts target specificity
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-(3-pyridinyl) 4-ethylphenyl Orco agonist 5-pyridinyl and acetamide substituent alter selectivity
MGH-CP25 (2-((4H-1,2,4-triazol-3-yl)sulfonyl)-N-[4-adamantylphenyl]acetamide) Unsubstituted triazole 4-adamantylphenyl Synthetic intermediate; sulfonyl vs. sulfanyl linkage Core structure and substituent polarity differ
2-[[5-(4-methoxyphenyl)-4-allyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-isopropylphenyl)acetamide 4-allyl, 5-(4-methoxyphenyl) 4-isopropylphenyl Unknown activity; structural analog 4-allyl and 5-methoxyphenyl substitutions
**N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(4-ethoxyphenyl), 5-(tert-butylphenyl) 3-chloro-2-methylphenyl Unknown activity; halogenated acetamide substituent Bulky tert-butyl and ethoxy groups alter hydrophobicity

Pharmacological and Therapeutic Insights

  • Target Selectivity : Replacement of the 5-phenyl group with pyridinyl (e.g., OLC-12, VUAA-1) shifts activity from GPR-17 to insect Orco receptors, highlighting the critical role of aromatic/hydrophobic interactions in receptor binding .
  • Anti-Exudative Analogs: Derivatives with 5-(furan-2-yl) substituents () exhibit anti-inflammatory activity, suggesting that electron-rich heterocycles at position 5 may favor non-CNS applications.

Physicochemical Properties

  • Polarity : Pyridinyl or methoxy substituents () introduce hydrogen-bonding capacity, which may reduce membrane permeability but enhance receptor affinity.

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat can degrade thiol intermediates; optimal range: 60–80°C.
  • Solvent : Polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency.
  • Catalysts : Zeolite Y-H or pyridine improves coupling reaction rates .

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